molecular formula C6H8N2O2 B1587201 2-Ethoxypyrimidin-4-ol CAS No. 25957-58-8

2-Ethoxypyrimidin-4-ol

Cat. No. B1587201
CAS RN: 25957-58-8
M. Wt: 140.14 g/mol
InChI Key: CAMDHKGJRSRSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethoxypyrimidin-4-ol” is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol1. It is intended for research use only1.



Synthesis Analysis

The synthesis of “2-Ethoxypyrimidin-4-ol” is not explicitly mentioned in the available resources. However, pyrimidines, which are the core structure of “2-Ethoxypyrimidin-4-ol”, can be synthesized using organolithium reagents2. The reaction involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products2.



Molecular Structure Analysis

The molecular structure analysis of “2-Ethoxypyrimidin-4-ol” is not directly available from the search results. However, tools like ChemSpider and MolView can be used to analyze the molecular structure of such compounds34.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Ethoxypyrimidin-4-ol” are not mentioned in the available resources.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-Ethoxypyrimidin-4-ol” are not directly available from the search results.


Scientific Research Applications

Antiviral Applications

2-Ethoxypyrimidin-4-ol derivatives have been investigated for their antiviral properties. For instance, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, analogs related to 2-Ethoxypyrimidin-4-ol, have shown significant inhibition of retrovirus replication in cell culture, including potent inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity. These compounds exhibited antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).

Organic Synthesis and Novel Compounds

Research into 2-Ethoxypyrimidin-4-ol derivatives also extends to the synthesis of novel pyrimidine-based compounds. For example, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates were reacted under specific conditions to yield new pyrimido[1,2-a]pyrimidines. The novel compounds' structures were confirmed via spectral data and X-ray analysis, suggesting pathways for their formation (Eynde et al., 2001).

Inhibitory Effects on Immune-Activated Nitric Oxide Production

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their conversion to 2-amino-4,6-dichloropyrimidines have been synthesized to explore their inhibitory effects on immune-activated nitric oxide production. These compounds showed significant inhibition, with certain derivatives exhibiting higher activity than reference compounds. This indicates potential therapeutic applications in managing immune-related conditions (Jansa et al., 2014).

Exploring Antiviral Properties through Structural Modification

Further research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines has led to the discovery of compounds with notable antiviral properties. Through iterative processes and structural modifications, compounds have been developed with significantly improved antiviral activity against measles virus, highlighting the potential for developing new antiviral agents (Munier-Lehmann et al., 2015).

Pharmaceutical Applications

The structural and functional versatility of 2-Ethoxypyrimidin-4-ol derivatives also lends itself to pharmaceutical applications. For instance, derivatives such as 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide have been explored for their potential in drug development, with studies focusing on their crystalline structure and properties (Zhukhlistova & Tishchenko, 2001).

Future Directions

The future directions of “2-Ethoxypyrimidin-4-ol” are not explicitly mentioned in the available resources. However, pyrimidines, which are the core structure of “2-Ethoxypyrimidin-4-ol”, have been associated with diverse biological activities, suggesting potential areas for future research5.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimental studies are recommended.


properties

IUPAC Name

2-ethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDHKGJRSRSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395629
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyrimidin-4-ol

CAS RN

25957-58-8
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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